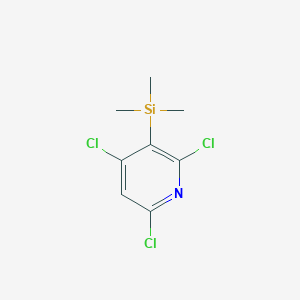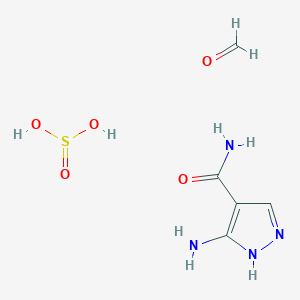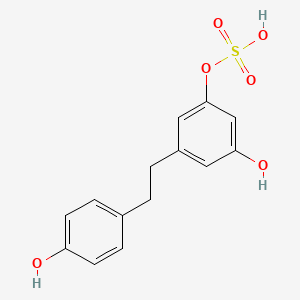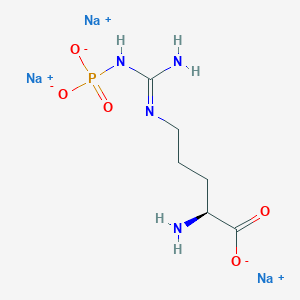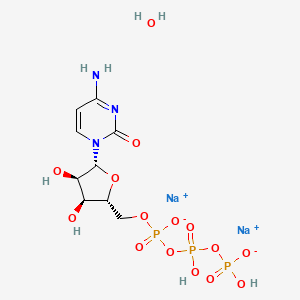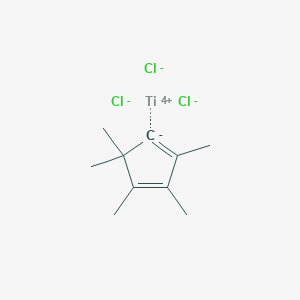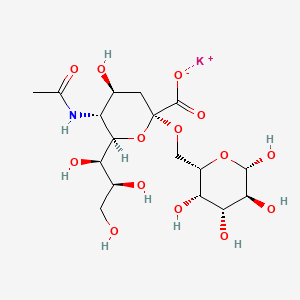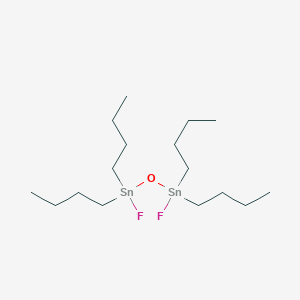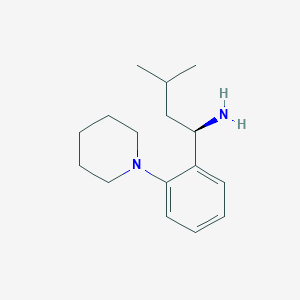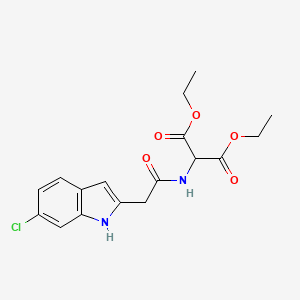
2-Aminophenol-4-(2'-methoxy)sulfonethylamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a sulfonamide group and a methoxy group
Méthodes De Préparation
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-nitrophenol, which is reduced to 2-aminophenol using hydrogen in the presence of a catalyst such as palladium on carbon or Raney nickel.
Sulfonation: The 2-aminophenol is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as the formation of ethers or esters.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other imine derivatives.
Applications De Recherche Scientifique
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Redox Reactions: It can participate in redox reactions, acting as a reducing agent or an oxidizing agent depending on the reaction conditions.
Molecular Pathways: The compound can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.
Comparaison Avec Des Composés Similaires
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound lacks the sulfonamide and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Aminophenol: Similar to 2-aminophenol, but with the amino group in the para position, it has different reactivity and applications.
2-Amino-4-methylphenol: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and applications.
Propriétés
Formule moléculaire |
C9H15ClN2O4S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
Clé InChI |
UDYXDRMCLHMSOM-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


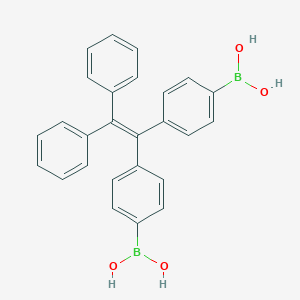
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
